molecular formula C18H15N3O3S B2467946 Methyl 4-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate CAS No. 2034496-95-0

Methyl 4-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate

Cat. No.: B2467946
CAS No.: 2034496-95-0
M. Wt: 353.4
InChI Key: JKOKPDWONMSLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate is a synthetic organic compound featuring a methyl benzoate core linked via a carbamoyl bridge to a pyrazine-thiophene hybrid moiety. The structure integrates three key components:

  • Methyl benzoate ester: Provides hydrophobicity and influences solubility.
  • Pyrazine-thiophene heterocyclic system: Combines a nitrogen-rich pyrazine ring (two adjacent nitrogen atoms) with a sulfur-containing thiophene ring, enabling diverse electronic interactions.

The pyrazine and thiophene moieties are common in bioactive molecules, hinting at possible receptor-binding or enzyme-inhibitory activity .

Properties

IUPAC Name

methyl 4-[(3-thiophen-3-ylpyrazin-2-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-24-18(23)13-4-2-12(3-5-13)17(22)21-10-15-16(20-8-7-19-15)14-6-9-25-11-14/h2-9,11H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOKPDWONMSLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form the thiophene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Methyl 4-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 4-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate, we compare it with structurally related compounds from the evidence, focusing on substituent effects, physicochemical properties, and hypothetical biological interactions.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Heterocyclic System Potential Interactions
Target Compound Methyl benzoate Thiophen-3-yl, pyrazin-2-yl Pyrazine + thiophene Hydrophobic (thiophene), H-bonding (pyrazine, amide)
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Ethyl benzoate Pyridazin-3-yl Pyridazine H-bonding (pyridazine), π-π stacking (aromatic)
Metsulfuron-methyl ester Methyl benzoate 4-methoxy-6-methyl-1,3,5-triazin-2-yl Triazine H-bonding (triazine), hydrophobic (methyl)
Example 62 (Patent compound, ) Methyl thiophene carboxylate Fluorophenyl, pyrazolo-pyrimidine Pyrazolo[3,4-d]pyrimidine Hydrophobic (fluorophenyl), halogen bonding (F)

Key Comparisons

Heterocyclic Systems: The target’s pyrazine-thiophene system offers dual electronic profiles: the pyrazine’s electron-deficient nature facilitates hydrogen bonding, while the thiophene’s sulfur atom enhances hydrophobicity. In contrast, I-6230’s pyridazine (one nitrogen atom) may exhibit weaker H-bonding capacity, and metsulfuron’s triazine (three nitrogen atoms) could engage in stronger polar interactions .

Ester Groups :

  • The target’s methyl ester likely confers higher solubility in polar solvents compared to ethyl esters (e.g., I-6230), which are more hydrophobic. This aligns with trends in pesticide design, where methyl esters are preferred for improved bioavailability .

Biological Interactions (Hypothetical) :

  • Hydrogen Bonding : The carbamoyl linker and pyrazine in the target compound may form stable H-bonds with protein residues, akin to Glide XP’s scoring criteria for enclosed hydrophobic environments (). Triazine-containing analogs (e.g., metsulfuron) could exhibit stronger binding to enzymes like acetolactate synthase due to nitrogen density .
  • Hydrophobic Effects : The thiophene ring may promote membrane permeability or receptor docking, similar to fluorophenyl groups in Example 62, albeit without fluorinated toxicity risks .

Computational Predictions :

  • Using tools like Glide XP (), the target compound’s pyrazine-thiophene system might score favorably in hydrophobic enclosure metrics compared to pyridazine or triazine derivatives. However, the lack of fluorine (cf. Example 62) could reduce affinity in fluorophilic binding pockets .

Research Implications and Limitations

While direct experimental data for the target compound are absent in the evidence, inferences from structural analogs suggest:

  • Limitations: Potential metabolic instability of the thiophene ring (vs. triazine’s robustness in pesticides) .

Further studies using Mercury () for crystal structure analysis or SHELX () for refinement could elucidate packing efficiencies and stability trends compared to analogs.

Biological Activity

Methyl 4-(((3-(thiophen-3-yl)pyrazin-2-yl)methyl)carbamoyl)benzoate, with the CAS Number 2034496-95-0, is a complex organic compound that has garnered interest in recent years for its potential biological activities. Its unique structure, featuring a benzoate ester, thiophene ring, and pyrazine moiety, suggests various interactions with biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₅N₃O₃S, with a molecular weight of 353.4 g/mol. The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC₁₈H₁₅N₃O₃S
Molecular Weight353.4 g/mol
CAS Number2034496-95-0

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes and receptors involved in various metabolic pathways. The presence of the thiophene and pyrazine rings may enhance its affinity for certain molecular targets, potentially leading to the modulation of enzyme activities associated with cancer metabolism and inflammation.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound may inhibit key metabolic enzymes such as malate dehydrogenase (MDH), which plays a crucial role in cancer cell metabolism. For instance, dual inhibitors targeting MDH1 and MDH2 have shown significant antitumor efficacy in xenograft models, suggesting that similar mechanisms could be explored for this compound .

Antimicrobial Activity

The structural components of this compound suggest potential antimicrobial properties. Compounds with thiophene and pyrazine moieties have been documented to exhibit activity against various bacterial strains, warranting investigation into this compound's efficacy against microbial pathogens.

Anti-inflammatory Effects

The ability of this compound to modulate inflammatory pathways is another area of interest. Previous research on related compounds has shown that they can inhibit pro-inflammatory cytokines, making them suitable candidates for the treatment of inflammatory diseases.

Case Studies

  • Antitumor Efficacy : In a study evaluating the effects of similar compounds on cancer cells, researchers found that dual inhibition of MDH1 and MDH2 resulted in reduced tumor growth and improved survival rates in animal models. This provides a framework for assessing the potential of this compound in cancer therapy .
  • Microbial Resistance : A study focusing on the antimicrobial properties of thiophene-containing compounds demonstrated their effectiveness against resistant bacterial strains. This highlights the need for further exploration into the antimicrobial potential of this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.